N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group and an oxo group, linked to an ethyl butanamide chain. The quinoline moiety is known for its diverse biological activities and is often explored in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, triethylamine, dichloromethane as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and diverse biological activities.
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-15(19)17-8-7-13-10-12-6-5-11(2)9-14(12)18-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIVCMWKDNREPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.